4-Allyl-3-methylazetidin-2-one
Description
4-Allyl-3-methylazetidin-2-one is a β-lactam compound characterized by a four-membered azetidine ring fused with a ketone group. The molecule features a methyl substituent at position 3 and an allyl group at position 4, which confer distinct steric and electronic properties. β-Lactams are widely studied for their biological activities, particularly antibiotic effects, though the specific applications of this compound remain less documented in publicly available literature. The allyl group may enhance reactivity through conjugation, while the methyl substituent could influence stereochemical outcomes in synthetic pathways.
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-methyl-4-prop-2-enylazetidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-4-6-5(2)7(9)8-6/h3,5-6H,1,4H2,2H3,(H,8,9) |
InChI Key |
WTTPHGXMVNBRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC1=O)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Ring Size and Strain
- 4-Allyl-3-methylazetidin-2-one : The four-membered β-lactam ring introduces significant ring strain, increasing reactivity toward nucleophilic attack (e.g., in penicillin-binding proteins). This strain is absent in larger heterocycles like thiazolidin-4-ones (5-membered) or thiazinan-4-ones (6-membered) .
- Thiazolidin-4-ones : Five-membered rings exhibit lower strain, favoring stability but requiring stronger catalysts (e.g., ZnCl₂) for synthesis .
- Thiazinan-4-ones : Six-membered rings further reduce strain, correlating with diminished acetylcholinesterase inhibition compared to thiazolidin-4-ones .
Substituent Effects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
